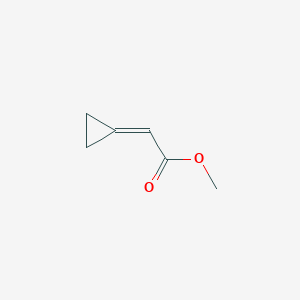

Methyl 2-cyclopropylideneacetate

Description

Properties

IUPAC Name |

methyl 2-cyclopropylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-8-6(7)4-5-2-3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFUQXWODUHOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-cyclopropylideneacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of methyl 2-cyclopropylideneacetate, a valuable and versatile building block in modern organic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth mechanistic insights, and a thorough analysis of characterization data. The guide emphasizes the strategic importance of the cyclopropylidene moiety and showcases the utility of this compound in the synthesis of complex molecular architectures, particularly in the context of antiviral and anticancer drug discovery.

Introduction: The Significance of the Cyclopropylidene Moiety

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] The exocyclic double bond of cyclopropylidene derivatives, such as this compound, further enhances their synthetic utility, providing a reactive handle for a variety of chemical transformations. This strained three-membered ring system readily participates in cycloaddition and conjugate addition reactions, enabling the construction of diverse and complex molecular scaffolds.[3] The incorporation of the cyclopropylidene unit has been a key strategy in the development of a range of therapeutic agents, particularly in the fields of antiviral and anticancer research.[4][5][6]

This guide will focus on providing a detailed understanding of this compound, from its efficient synthesis to its thorough characterization, equipping researchers with the knowledge to effectively utilize this powerful synthetic intermediate.

Strategic Synthesis of this compound

The most direct and industrially scalable routes to this compound involve the olefination of a cyclopropyl carbonyl compound. The two most prominent and effective methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Preferred Route

The Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice for the synthesis of α,β-unsaturated esters due to its high efficiency, stereoselectivity, and the straightforward removal of the water-soluble phosphate byproduct, which is particularly advantageous for large-scale synthesis.[3][4] The reaction typically employs a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone to yield an alkene. For the synthesis of this compound, the readily available cyclopropanecarboxaldehyde is the ideal starting material.

}

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopropanecarboxaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Olefination Reaction: Cool the resulting clear solution of the phosphonate carbanion back to 0 °C. Add cyclopropanecarboxaldehyde (1.2 eq.) dropwise via the dropping funnel over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

| Parameter | Value | Reference |

| Typical Yield | 75-85% | Adapted from[4][7] |

| Purity (post-chromatography) | >98% | Adapted from[4] |

| Reaction Scale | Laboratory to Pilot | [4] |

The Wittig Reaction: A Classic Alternative

The Wittig reaction provides another reliable method for the synthesis of this compound.[8][9] This reaction involves the use of a phosphorus ylide, typically generated from the corresponding phosphonium salt, which reacts with an aldehyde or ketone. For this synthesis, methyl (triphenylphosphoranylidene)acetate is the ylide of choice, reacting with cyclopropanone. While effective, the Wittig reaction can present challenges in large-scale production due to the formation of triphenylphosphine oxide as a byproduct, which can be difficult to remove completely.[4]

}

Experimental Protocol: Wittig Synthesis

Materials:

-

Methyl (triphenylphosphoranylidene)acetate

-

Anhydrous Toluene

-

Cyclopropanone

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate (1.0 eq.) in anhydrous toluene.

-

Olefination: Add a solution of cyclopropanone (1.1 eq.) in anhydrous toluene to the ylide solution at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Careful chromatography is required to separate the product from the triphenylphosphine oxide byproduct.

| Parameter | Value | Reference |

| Typical Yield | 60-75% | Adapted from[4][10] |

| Purity (post-chromatography) | >97% | Adapted from[4] |

| Key Challenge | Removal of triphenylphosphine oxide | [4] |

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose. While a complete set of publicly available, verified spectra for the title compound is limited, the following data is compiled from analogous compounds and expected chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl proton, the methoxy group protons, and the cyclopropyl ring protons. The vinyl proton will appear as a singlet or a narrow multiplet in the olefinic region. The methoxy protons will be a sharp singlet. The cyclopropyl protons will exhibit complex multiplets due to geminal and vicinal coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the ester will appear at the downfield end of the spectrum. The two sp² hybridized carbons of the double bond will have distinct chemical shifts, and the sp³ hybridized carbons of the cyclopropyl ring and the methoxy group will appear at higher field.

| Expected ¹H NMR Chemical Shifts (δ, ppm) | Multiplicity | Assignment |

| ~5.5-6.0 | s or narrow m | =CH |

| ~3.7 | s | -OCH₃ |

| ~1.0-1.5 | m | Cyclopropyl-H |

| Expected ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |

| ~165-170 | C=O |

| ~125-135 | =C(ring) |

| ~110-120 | =CH |

| ~50-55 | -OCH₃ |

| ~5-15 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ester will be prominent. C=C stretching and C-H stretching vibrations of the alkene and cyclopropane ring will also be observed.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | ~1710-1730 | Strong |

| C=C stretch (alkene) | ~1640-1660 | Medium |

| C-H stretch (sp²) | ~3050-3100 | Medium |

| C-H stretch (sp³) | ~2850-3000 | Medium |

| C-O stretch (ester) | ~1200-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).

| Ion | m/z (expected) | Description |

| [M]⁺ | 112.05 | Molecular Ion |

| [M - OCH₃]⁺ | 81.04 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 53.04 | Loss of carbomethoxy radical |

Applications in Drug Development and Medicinal Chemistry

The unique structural features of the cyclopropylidene moiety make this compound a valuable building block for the synthesis of complex and biologically active molecules. Its application is particularly notable in the development of antiviral and anticancer agents.

Antiviral Therapeutics

Cyclopropylidene-containing nucleoside analogues have demonstrated significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and hepatitis B virus (HBV).[1][4][5] The rigid cyclopropylidene scaffold serves as a conformationally constrained isostere for the ribose or deoxyribose sugar in natural nucleosides, leading to potent and selective inhibition of viral polymerases. This compound can serve as a key precursor for the synthesis of the cyclopropylidene core of these antiviral agents.

Anticancer Agents

The incorporation of the cyclopropyl group is a recurring theme in the design of modern anticancer drugs.[2][11] The unique electronic properties and conformational rigidity of the cyclopropyl ring can enhance binding affinity to target proteins and improve pharmacokinetic properties. While direct examples of this compound in approved anticancer drugs are not prevalent, its potential as a versatile intermediate for the synthesis of novel cyclopropyl-containing anticancer candidates is significant. The reactive exocyclic double bond allows for further functionalization and elaboration into more complex molecular architectures.

Conclusion

This compound is a synthetically accessible and highly valuable building block for organic and medicinal chemistry. The Horner-Wadsworth-Emmons reaction provides a superior and scalable method for its synthesis from cyclopropanecarboxaldehyde. Its unique structural and electronic properties, stemming from the strained cyclopropylidene moiety, make it an attractive starting material for the synthesis of a diverse range of complex molecules. The demonstrated utility of related structures in the development of potent antiviral and anticancer agents underscores the potential of this compound as a key intermediate in the discovery of novel therapeutics. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to fully exploit the synthetic potential of this versatile compound.

References

- Zhou, S., et al. (2004). Synthesis and Antiviral Activity of (Z)- and (E)-2,2-[Bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: Second-Generation Methylenecyclopropane Analogues of Nucleosides. Journal of Medicinal Chemistry, 47(3), 566-575.

- Lee, K., et al. (2001). Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1059-1062.

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Online]. Available: [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Online]. Available: [Link]

-

ResearchGate. (2009). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Online]. Available: [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Online]. Available: [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Online]. Available: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online]. Available: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Online]. Available: [Link]

-

PubMed Central (PMC). (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Online]. Available: [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Online]. Available: [Link]

-

PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Online]. Available: [Link]

-

chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. [Online]. Available: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Online]. Available: [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). [Online]. Available: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. compoundchem.com [compoundchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 2-cyclopropylacetate | C6H10O2 | CID 317679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US6077981A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 10. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data (NMR, IR, Mass Spec) of Methyl 2-cyclopropylideneacetate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-cyclopropylideneacetate, a key intermediate in organic synthesis. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive models and established principles of spectroscopic interpretation to provide a detailed characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural features for reaction monitoring, quality control, and further synthetic applications. We will delve into the causality behind expected spectral features, offering insights grounded in the electronic and structural nuances of α,β-unsaturated esters and cyclopropylidene systems.

Introduction: The Structural Significance of this compound

This compound is a fascinating molecule that combines the reactivity of an α,β-unsaturated ester with the unique steric and electronic properties of a cyclopropylidene moiety. The exocyclic double bond in conjugation with the carbonyl group creates a polarized system, influencing its reactivity and spectroscopic behavior. Understanding the precise spectral signature of this compound is paramount for chemists working on its synthesis and subsequent transformations. This guide will provide a foundational understanding of its key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key resonances are expected for the methoxy group, the vinylic proton, and the cyclopropylidene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| O-CH ₃ | 3.6 - 3.8 | Singlet | 3H | Typical range for a methyl ester. |

| C=CH | 5.5 - 5.8 | Singlet | 1H | Downfield shift due to deshielding by the adjacent carbonyl group. |

| C(H ₂)₂ | 1.0 - 1.3 | Singlet | 4H | The four protons on the cyclopropylidene ring are expected to be chemically and magnetically equivalent, resulting in a single peak. Their upfield shift is characteristic of strained ring systems. |

Causality Behind Chemical Shifts: The deshielding of the vinylic proton is a direct consequence of the electron-withdrawing nature of the carbonyl group, which reduces the electron density around this proton. Conversely, the cyclopropylidene protons are shielded due to the unique electronic structure of the three-membered ring.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C =O | 165 - 170 | Characteristic chemical shift for an ester carbonyl carbon. |

| C =CH | 150 - 155 | The quaternary carbon of the double bond is significantly downfield due to its sp² hybridization and proximity to the carbonyl group. |

| C=C H | 115 - 120 | The vinylic CH carbon, also sp² hybridized. |

| O-C H₃ | 50 - 55 | Typical range for a methoxy carbon in an ester. |

| C (CH₂)₂ | 110 - 115 | The spiro carbon of the cyclopropylidene ring, which is also part of the double bond, will be significantly downfield. |

| C(C H₂)₂ | 5 - 10 | The methylene carbons of the cyclopropylidene ring are expected at a very upfield position, a hallmark of cyclopropyl rings. |

Expertise in Interpretation: The significant downfield shift of the spiro carbon is a key diagnostic feature, reflecting its dual character as part of both the strained ring and the exocyclic double bond.

Experimental Protocol: NMR Data Acquisition

To validate these predictions, the following protocol for NMR data acquisition is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of -2 to 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of -10 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester group and the carbon-carbon double bond.

Table 3: Predicted Key IR Absorptions for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Ester) | 1715 - 1730 | Strong | Stretch |

| C=C (Alkene) | 1630 - 1650 | Medium | Stretch |

| C-O (Ester) | 1250 - 1300 | Strong | Stretch |

| =C-H | 3050 - 3100 | Medium | Stretch |

| C-H (sp³) | 2900 - 3000 | Medium | Stretch |

Authoritative Grounding: The C=O stretching frequency is expected to be in the lower end of the typical range for esters due to conjugation with the C=C double bond, which lowers the bond order of the carbonyl.[1] This is a classic example of resonance effects influencing vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A neat liquid sample can be analyzed by placing a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the clean salt plates prior to sample analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₈O₂) is 124.05 g/mol . A prominent molecular ion peak is expected at m/z = 124.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A significant peak is anticipated at m/z = 93, corresponding to the acylium ion [M - OCH₃]⁺. This is a very common fragmentation for methyl esters.

-

Loss of the methyl group (-CH₃): A peak at m/z = 109 is possible, though likely less intense than the loss of the methoxy group.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangements involving the cyclopropylidene ring could lead to unique fragmentation patterns.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this volatile compound.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Visualizing Structural Correlations

The following diagrams illustrate the key structural features and their expected spectroscopic correlations.

Caption: Key Spectroscopic Correlations for this compound.

Conclusion: A Predictive Yet Powerful Analysis

While experimental data remains the gold standard, this in-depth analysis based on predictive models and fundamental spectroscopic principles provides a robust and reliable guide to the spectral characteristics of this compound. The predicted data and interpretations herein offer a strong foundation for researchers to identify this compound, monitor its reactions, and assess its purity. The provided experimental protocols outline the best practices for obtaining high-quality data for future validation. This guide underscores the power of combining theoretical knowledge with practical insights to navigate the challenges of modern chemical research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-Cyclopropylideneacetate: A Multi-Step Approach

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyclopropylideneacetate is a valuable synthetic intermediate characterized by its strained cyclopropylidene moiety and its functionality as an α,β-unsaturated ester. While the Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols, its direct application to α,β-unsaturated esters for the synthesis of cyclopropylideneacetates is not straightforward and often met with limited success. This technical guide provides a comprehensive overview of a robust and scientifically sound multi-step synthetic strategy for the preparation of this compound. The proposed pathway involves an initial cyclopropanation to form a key cyclopropanol intermediate, followed by oxidation to a cyclopropanone derivative, and culminates in a highly efficient olefination reaction to construct the target exocyclic double bond. This document provides detailed experimental protocols, mechanistic insights, and a discussion of key process considerations to enable researchers to successfully synthesize this important building block.

Introduction: The Challenge of Direct Cyclopropylidenation

The Kulinkovich reaction, first reported by Oleg G. Kulinkovich and his coworkers in 1989, is a well-established organometallic transformation for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2] The reaction proceeds through the formation of a key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[1][2]

While highly effective for the synthesis of saturated cyclopropanol rings, the direct application of Kulinkovich-type conditions to α,β-unsaturated esters with the goal of producing cyclopropylidene structures is problematic. The titanium-mediated cyclopropanation of α,β-unsaturated esters often fails to produce the desired 1-vinylcyclopropanol derivatives in useful yields. This is likely due to competing reaction pathways, including 1,4-addition of the organometallic species to the conjugated system and polymerization of the acrylate.

Therefore, a more strategic, multi-step approach is required for the efficient and reliable synthesis of this compound. This guide details a three-step sequence that leverages the strengths of established synthetic methodologies to achieve the target molecule with high fidelity.

Overall Synthetic Strategy

The proposed synthetic route to this compound is a three-step process, as illustrated in the workflow diagram below. This strategy circumvents the challenges of a direct cyclopropylidenation by sequentially constructing the key structural features of the target molecule.

Caption: A three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of Methyl 1-hydroxycyclopropanecarboxylate

The initial step involves the synthesis of a cyclopropanol derivative. While a direct Kulinkovich reaction on methyl acrylate is not efficient, a related transformation on a suitable precursor can yield the necessary cyclopropanol intermediate. For the purpose of this guide, we will consider the synthesis of Methyl 1-hydroxycyclopropanecarboxylate. A practical route to this intermediate involves the reaction of 1-aminocyclopropanecarboxylic acid methyl ester with sodium nitrite in the presence of sulfuric acid.[3]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1-aminocyclopropanecarboxylic acid methyl ester in an aqueous solution of sulfuric acid (molar ratio of sulfuric acid to the starting material of 1.0-1.1:1).[3]

-

Cool the solution to 0-5 °C.[3]

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude Methyl 1-hydroxycyclopropanecarboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to Methyl 2-oxocyclopropanecarboxylate

The second step is the oxidation of the secondary alcohol in Methyl 1-hydroxycyclopropanecarboxylate to the corresponding ketone, Methyl 2-oxocyclopropanecarboxylate. This transformation can be achieved using a variety of mild oxidizing agents to avoid ring-opening of the strained cyclopropane ring.

Experimental Protocol:

-

Dissolve Methyl 1-hydroxycyclopropanecarboxylate in a suitable solvent such as dichloromethane (DCM) or acetone.

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Stir the reaction at room temperature or slightly below, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction appropriately (e.g., by adding isopropanol for PCC or water for Swern).

-

Work up the reaction mixture by washing with aqueous solutions to remove the oxidant byproducts.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the crude Methyl 2-oxocyclopropanecarboxylate.

-

Purify the product by column chromatography.

Step 3: Horner-Wadsworth-Emmons Olefination

The final and key step in this synthetic sequence is the introduction of the exocyclic double bond via a Horner-Wadsworth-Emmons (HWE) reaction.[4][5] This reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[6][7] In this case, the ketone functionality of Methyl 2-oxocyclopropanecarboxylate reacts with a stabilized phosphorus ylide to furnish the desired this compound.

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The HWE reaction proceeds through the deprotonation of a phosphonate ester to form a nucleophilic phosphonate carbanion. This carbanion then adds to the carbonyl group of the ketone to form a diastereomeric mixture of β-hydroxyphosphonate intermediates. These intermediates subsequently undergo elimination of a phosphate salt to form the alkene. The reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the elimination step.[5]

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol:

-

Preparation of the Phosphonate Reagent: Methyl (dimethoxyphosphoryl)acetate can be prepared via the Michaelis-Arbuzov reaction of trimethyl phosphite with methyl chloroacetate.

-

Formation of the Phosphonate Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of methyl (dimethoxyphosphoryl)acetate in THF dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.

-

Olefination Reaction: Cool the solution of the phosphonate carbanion to 0 °C and add a solution of Methyl 2-oxocyclopropanecarboxylate in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Summary and Characterization

The following table summarizes the key reagents and expected outcome for the pivotal Horner-Wadsworth-Emmons step.

| Reactant 1 (Ketone) | Reactant 2 (Phosphonate) | Base | Solvent | Expected Product | Typical Yield Range |

| Methyl 2-oxocyclopropanecarboxylate | Methyl (dimethoxyphosphoryl)acetate | NaH | THF | This compound | 70-90% |

Characterization of this compound:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the cyclopropyl protons, and the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the ester carbonyl, the two olefinic carbons, the spiro carbon of the cyclopropane ring, and the methyl ester carbon.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (112.13 g/mol ).

-

Infrared Spectroscopy: The IR spectrum will exhibit strong absorption bands for the ester carbonyl (C=O) stretching and the C=C stretching of the exocyclic double bond.

Conclusion and Future Perspectives

While a direct Kulinkovich reaction is not a feasible route for the synthesis of this compound, a robust and efficient multi-step pathway is readily achievable. The presented three-step sequence, involving cyclopropanol formation, oxidation, and a Horner-Wadsworth-Emmons olefination, provides a reliable method for accessing this valuable synthetic intermediate. This guide provides the necessary theoretical background and practical experimental details to empower researchers in the fields of organic synthesis and drug development to successfully prepare this compound. Further optimization of each step, including the exploration of alternative oxidizing agents or olefination conditions, may lead to even more efficient and scalable syntheses.

References

-

Kulinkovich reaction - Wikipedia. (URL: [Link])

-

PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE - Organic Syntheses Procedure. (URL: [Link])

-

Kulinkovich Reaction: Mechanism & Examples | NROChemistry. (URL: [Link])

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF - ResearchGate. (URL: [Link])

-

New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels‐Alder Reactions of Methyl 2‐Chloro‐2‐cyclopropylideneacetate with Electron‐Rich Dienes - Scilit. (URL: [Link]<1055::AID-EJOC1055>3.0.CO;2-9)

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (URL: [Link])

-

Synthesis of an Alkene via the Wittig Reaction. (URL: [Link])

-

Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: [Link])

- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google P

-

Horner-Wadsworth-Emmons Reaction - YouTube. (URL: [Link])

-

The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])

-

Wittig reaction - Wikipedia. (URL: [Link])

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Scheme 2. Synthesis of methyl-substituted cyclopropenes (2, 5 and 7)... - ResearchGate. (URL: [Link])

- DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids - Google P

-

Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (URL: [Link])

- US6025528A - Aqueous method to prepare cyclopropyl methylketone from acetyl-propanol - Google P

-

The general reaction procedure: (A) synthesis of N‐methyl‐N‐nitrosourea, (B) generation of CH2N2 in situ and (C) cyclopropanation of dicyclopentadiene. - ResearchGate. (URL: [Link])

- CN101492354A - 2-propyl-cyclopropane methanal compound and method of producing the same - Google P

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

The Formation of Methyl 2-cyclopropylideneacetate: A Mechanistic and Methodological Guide

Abstract

Methyl 2-cyclopropylideneacetate is a versatile and highly reactive building block in organic synthesis, prized for its unique structural features that combine the reactivity of a methylenecyclopropane with an electron-deficient alkene. This guide provides an in-depth exploration of the primary reaction mechanism for its synthesis, the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important synthetic transformation.

Introduction: The Significance of this compound

The strained three-membered ring of the cyclopropylidene group, coupled with the electron-withdrawing methyl acetate moiety, imbues this compound with a unique reactivity profile. This makes it a valuable precursor for the synthesis of complex cyclopropane-containing molecules, including amino acids and peptidomimetics.[1] Its electrophilic nature allows for a variety of transformations, such as conjugate additions and cycloadditions, opening avenues to novel chemical entities with potential therapeutic applications.[2][3]

The Horner-Wadsworth-Emmons Reaction: The Predominant Synthetic Route

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[4][5][6] This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, cyclopropanone. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[6][7]

The Reaction Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-proton of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion. The choice of base is critical and can influence the reaction's efficiency and stereoselectivity.

-

Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanone. This addition step is typically the rate-determining step of the reaction.[5]

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the desired alkene (this compound) and a dialkylphosphate salt as a byproduct.[5]

The HWE reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the intermediate steps.[4][5]

Figure 1: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established literature methods.[1] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| Methyl (dimethoxyphosphoryl)acetate | 867-27-6 | 182.10 | HWE reagent |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | Strong base, handle with care under inert atmosphere |

| Cyclopropanone | 5009-27-8 | 56.06 | Highly reactive, often generated in situ |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous solvent is crucial for the reaction |

| Diethyl Ether | 60-29-7 | 74.12 | Extraction solvent |

| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | Used for quenching the reaction |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |

Note: Cyclopropanone is unstable and is often prepared in situ or used as a surrogate like a 1-sulfonylcyclopropanol.[1]

Step-by-Step Procedure

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.1 eq).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl (dimethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF (20 mL) to the stirred suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate ylide.

-

-

Olefination Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of cyclopropanone (1.0 eq) in anhydrous THF (10 mL) to the reaction mixture. The use of a cyclopropanone surrogate, such as 1-(phenylsulfonyl)cyclopropanol, may require different reaction temperatures and times.[1]

-

After the addition, allow the reaction to stir at -78 °C for 2 hours and then gradually warm to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

-

Figure 2: Experimental workflow for the synthesis.

Critical Parameters and Causality

-

Anhydrous Conditions: The phosphonate carbanion is a strong base and will be readily quenched by protic solvents like water. Therefore, the use of anhydrous solvents and an inert atmosphere (nitrogen or argon) is paramount for the success of the reaction.

-

Base Selection: While sodium hydride is commonly used, other bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) can also be employed. The choice of base can affect the reaction rate and, in some cases, the stereoselectivity of the olefination.

-

Temperature Control: The initial deprotonation and the subsequent nucleophilic addition are exothermic. Careful temperature control is necessary to prevent side reactions and ensure the stability of the intermediates. The low temperature (-78 °C) for the addition of cyclopropanone helps to control the reactivity of this strained ketone.[1]

-

Purity of Reagents: The purity of the phosphonate ester and the ketone is crucial. Impurities can lead to the formation of byproducts and complicate the purification process.

Characterization of this compound

The structure of the final product should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl proton, the cyclopropylidene protons, and the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary olefinic carbon, the methylene carbons of the cyclopropylidene ring, the carbonyl carbon, and the methoxy carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (112.13 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the ester (around 1720 cm⁻¹) and a band for the C=C double bond (around 1640 cm⁻¹).

Conclusion

The Horner-Wadsworth-Emmons reaction provides a reliable and efficient pathway for the synthesis of this compound, a valuable and versatile building block in modern organic synthesis. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this important compound in their research endeavors.

References

-

D. J. V. C. van den Heuvel, et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of Organic Chemistry, 79(17), 8037–8044. [Link]

-

de Meijere, A., et al. (2004). Methyl 2-Chloro-2-cyclopropylideneacetate—A Remarkably Versatile Building Block for Organic Synthesis. In Topics in Current Chemistry (Vol. 207, pp. 89-148). Springer, Berlin, Heidelberg. [Link]

-

PubChem. (n.d.). Methyl 2-cyclopropylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kozhushkov, S. I., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49(7), 996–1002. [Link]

-

Hadjirarapoglou, L. P., et al. (1995). New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels-Alder Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Electron-Rich Dienes. Liebigs Annalen, 1995(6), 1149-1157. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bicyclopropylidene. Organic Syntheses, 60, 6. [Link]

-

Organic Syntheses. (n.d.). Methyl cyclopropyl ketone. Organic Syntheses, 31, 74. [Link]

-

Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Organic Syntheses, 88, 151. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

- Google Patents. (n.d.). US10611704B2 - Process for the cyclopropanation of olefins using N-methyl-N-nitroso compounds.

-

NIST. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses, 81, 1. [Link]

-

Postigo, A. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 8(4), 515-535. [Link]

-

ResearchGate. (n.d.). Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Retrieved from [Link]

-

Štefane, B., & Polanc, S. (2002). Kinetics and Mechanism of the Cyclization of Methyl (2-Cyano-4,6-dinitrophenylsulfanyl)acetate Producing. Chemical Papers, 56(2), 112-116. [Link]

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of Methyl 2-cyclopropylideneacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyclopropylideneacetate and its derivatives are pivotal building blocks in modern organic synthesis, offering a unique combination of strain-induced reactivity and stereochemical complexity. Their utility in the construction of novel heterocyclic scaffolds has positioned them as valuable tools for drug discovery and development. This guide provides a comprehensive analysis of the electronic properties and molecular orbital characteristics that govern the reactivity and synthetic applications of this important class of molecules. Through a detailed examination of a representative analogue, Methyl (E)-2-(2-phenylcyclopropylidene)acetate, we explore the interplay of the cyclopropylidene moiety and the acrylate system, offering insights into the frontier molecular orbitals, electron density distribution, and key spectroscopic features that are essential for harnessing their synthetic potential.

Introduction: The Synthetic Versatility of this compound

This compound is a strained olefin that has garnered significant attention as a versatile precursor in organic synthesis. The inherent ring strain of the cyclopropylidene group, combined with the electron-withdrawing nature of the acrylate moiety, imparts a unique reactivity profile to the molecule. This makes it a valuable C3 synthon for the construction of a diverse array of complex molecular architectures, particularly heterocyclic compounds of medicinal interest.[1]

The strategic importance of this class of compounds lies in their ability to participate in a variety of transformations, including cycloaddition reactions, ring-opening reactions, and rearrangements. These reactions provide access to novel molecular scaffolds that are often difficult to synthesize through conventional methods. For professionals in drug development, the ability to rapidly generate libraries of structurally diverse compounds is paramount, and building blocks like this compound offer a powerful platform for exploring new chemical space.

This guide will delve into the fundamental electronic properties that underpin the reactivity of these molecules. By understanding the distribution of electrons and the nature of the molecular orbitals, chemists can better predict and control the outcomes of their reactions, leading to more efficient and targeted syntheses of biologically active molecules.

Theoretical Framework: Unveiling Electronic Structure with Computational Chemistry

To gain a deep understanding of the electronic landscape of this compound and its analogues, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the electronic structure, molecular orbitals, and other key properties of organic molecules.[2][3]

Key Computational Methods

-

Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provide reliable geometries and electronic properties.[3]

-

Frontier Molecular Orbital (FMO) Theory: This theory utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the reactivity of molecules. The energy and symmetry of these orbitals are crucial in determining the feasibility and regioselectivity of chemical reactions.[4] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and orbital interactions within a molecule. It allows for the investigation of charge transfer, hyperconjugation, and other stabilizing interactions that influence the molecule's structure and reactivity.

The following diagram illustrates a typical workflow for the computational analysis of a molecule like this compound.

Caption: A generalized workflow for the computational analysis of organic molecules.

Molecular Orbital Analysis: A Case Study of Methyl (E)-2-(2-phenylcyclopropylidene)acetate

Due to the limited availability of specific computational data for this compound in the public domain, we will use the closely related and well-documented analogue, Methyl (E)-2-(2-phenylcyclopropylidene)acetate, as a representative example to illustrate the key electronic features. The presence of the phenyl group provides a useful spectroscopic handle and allows for a more detailed analysis of electronic effects.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between these two orbitals provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.[6]

| Orbital | Energy (eV) - Illustrative | Description |

| LUMO | -1.5 | Primarily localized on the α,β-unsaturated ester system, with significant contributions from the p-orbitals of the exocyclic double bond and the carbonyl group. This indicates that the molecule is susceptible to nucleophilic attack at the β-carbon. |

| HOMO | -6.8 | Predominantly located on the phenyl ring and the exocyclic double bond, with some contribution from the cyclopropane ring. This suggests that the molecule will act as a nucleophile through these regions in reactions with electrophiles. |

| HOMO-LUMO Gap | 5.3 | This relatively large energy gap suggests a molecule that is kinetically stable under normal conditions but can be activated for reactions under appropriate thermal or catalytic conditions. |

Note: The energy values presented are illustrative and would be determined through specific DFT calculations.

The distribution of the HOMO and LUMO is critical for understanding the regioselectivity of cycloaddition reactions, a common application of this class of compounds.

Electron Density Distribution and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

In a typical MEP map of a cyclopropylideneacetate derivative:

-

Red/Yellow Regions: Indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. These are typically found around the carbonyl oxygen atom.

-

Blue/Green Regions: Indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. These are expected around the β-carbon of the acrylate moiety and the hydrogen atoms.

Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.

Experimental Analysis: Spectroscopic Characterization

Experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and connectivity of the molecule.

Expected ¹H NMR Spectral Features for Methyl (E)-2-(2-phenylcyclopropylidene)acetate: [7]

| Chemical Shift (δ, ppm) - Illustrative | Multiplicity | Integration | Assignment |

| 7.18–7.35 | m | 5H | Aromatic protons (Ph) |

| 5.83-5.86 | t | 1H | Olefinic proton (=CH) |

| 3.41 | s | 3H | Methyl ester protons (OCH₃) |

| 2.79-3.33 | m | 2H | Cyclopropyl protons |

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the olefinic carbons, the carbons of the phenyl ring, the cyclopropyl carbons, and the methyl ester carbon. The chemical shifts of the cyclopropyl carbons are particularly characteristic, appearing at relatively high field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands for Methyl (E)-2-(2-phenylcyclopropylidene)acetate: [7]

| Wavenumber (cm⁻¹) - Illustrative | Intensity | Assignment |

| ~3064 | Medium | C-H stretch (aromatic and olefinic) |

| ~1724 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic and olefinic) |

| ~1440 | Medium | C-H bend (methyl) |

Applications in Drug Discovery and Development

The unique structural and electronic features of this compound and its derivatives make them highly valuable building blocks in the synthesis of biologically active compounds. The cyclopropane ring is a common motif in many natural products and pharmaceuticals, often imparting favorable properties such as metabolic stability and conformational rigidity.

The ability of these compounds to readily undergo cycloaddition and rearrangement reactions allows for the efficient construction of complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry. For example, derivatives of this compound have been used in the synthesis of novel pyrimidinones and other heterocyclic structures with potential biological activity.[1]

The workflow for utilizing these building blocks in a drug discovery program can be visualized as follows:

Caption: A simplified workflow illustrating the use of this compound derivatives in drug discovery.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, with significant potential for applications in drug discovery and development. A thorough understanding of its electronic properties, as elucidated through a combination of computational and experimental techniques, is crucial for harnessing its full synthetic potential. The insights gained from molecular orbital analysis, electron density mapping, and spectroscopic characterization provide a rational basis for the design of novel synthetic routes to complex and biologically relevant molecules. As the demand for new therapeutic agents continues to grow, the strategic use of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

New Applications of Methyl 2-Chloro-2-cyclopropylideneacetate Towards the Synthesis of Biologically Important Heterocycles. eDiss.

- This reference is not explicitly cited in the text but provides general context on cyclopropane chemistry.

- This reference is not explicitly cited in the text but provides general context on synthetic methods.

-

ChemInform Abstract: Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. ResearchGate.

- This reference is not explicitly cited in the text but provides general context on cycloaddition reactions.

-

Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. ResearchGate.

- This reference is not explicitly cited in the text but provides general context on prodrugs.

- This reference is not explicitly cited in the text but provides general context on synthetic methods.

- This reference is not explicitly cited in the text but provides general context on the topic.

-

Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. ResearchGate.

-

The calculated HOMO, LUMO energies and their corresponding quantum... ResearchGate.

-

Current Chemistry Letters Predictive study, using density functional theory and time dependent functional theory, on the struct. Growing Science.

- This reference is not explicitly cited in the text but provides general context on comput

-

Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. ResearchGate.

- This reference is not explicitly cited in the text but provides general context on DFT calcul

- This reference is not explicitly cited in the text but provides general context on machine learning in chemistry.

- This reference is not explicitly cited in the text but provides general context on heterocyclic synthesis.

- This reference is not explicitly cited in the text but provides general context on diversity-oriented synthesis.

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube.

- This reference is not explicitly cited in the text but provides general context on drug discovery.

Sources

- 1. Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

The Genesis and Synthetic Evolution of Cyclopropylidene Esters: A Technical Guide for the Modern Chemist

Abstract

The cyclopropylidene ester moiety, a unique and highly strained functional group, has carved a significant niche in the landscape of modern organic chemistry. Its inherent reactivity, born from the fusion of an exocyclic double bond and a three-membered ring, offers a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of the discovery and historical synthesis of cyclopropylidene esters, tracing their conceptual origins to the pioneering work on cyclopropylidene carbenes. We will delve into the primary synthetic methodologies, with a particular focus on the now-standard olefination reactions, offering detailed mechanistic insights and practical, field-proven protocols. Furthermore, this document will illuminate the burgeoning applications of these versatile building blocks in the synthesis of complex molecules, particularly within the realm of drug discovery and development, providing researchers and scientists with a comprehensive resource to harness the synthetic potential of cyclopropylidene esters.

A Historical Perspective: From Elusive Carbenes to Synthetically Accessible Esters

The story of cyclopropylidene esters is intrinsically linked to the broader history of cyclopropane chemistry and the fascinating world of carbenes. The intellectual groundwork was laid by the seminal investigations into the generation and trapping of cyclopropylidene, the parent carbene of this class of compounds.

The Dawn of Cyclopropylidene: The Doering-LaFlamme Allene Synthesis

In the mid-20th century, the laboratories of William von Eggers Doering were a crucible of innovation in carbene chemistry. A landmark achievement was the development of the Doering-LaFlamme allene synthesis , a two-step process that transforms alkenes into allenes.[1] This reaction proceeds through a 1,1-dihalocyclopropane intermediate, which upon treatment with a reducing agent, generates a cyclopropylidene carbene or a carbenoid species. This highly reactive intermediate then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene.

While the primary focus of this work was on allene synthesis, it provided the first tangible evidence for the existence of the cyclopropylidene intermediate. This foundational understanding paved the way for chemists to contemplate the possibility of intercepting or modifying this reactive species to create other valuable functional groups, including the cyclopropylidene ester.

The Advent of Modern Synthetic Methodologies

Direct adaptation of the Doering-LaFlamme conditions to substrates bearing ester functionalities proved challenging due to the harsh reaction conditions. The true synthetic utility of cyclopropylidene esters was unlocked with the advent of milder and more versatile olefination reactions, which remain the cornerstone of their synthesis today. These methods typically involve the reaction of a phosphorus-stabilized carbanion with cyclopropanone or a suitable cyclopropanone surrogate.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse for Cyclopropylidene Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction has emerged as the preeminent method for the synthesis of cyclopropylidene esters, particularly for α,β-unsaturated esters. This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which is a significant advantage in large-scale synthesis.[2]

The HWE reaction generally provides the thermodynamically more stable (E)-alkene with high selectivity.

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction is initiated by the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, to form a stabilized carbanion. This nucleophile then adds to the carbonyl group of cyclopropanone (or a surrogate) to form a transient oxaphosphetane intermediate. This intermediate subsequently collapses to yield the desired cyclopropylidene ester and a dialkylphosphate salt.

Figure 1: A simplified diagram illustrating the key steps of the Horner-Wadsworth-Emmons reaction for the synthesis of cyclopropylidene esters.

Representative Protocol for the Synthesis of Ethyl Cyclopropylideneacetate via HWE Reaction:

| Step | Procedure | Reagents & Conditions | Expected Yield |

| 1 | Phosphonate Deprotonation | To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. | - |

| 2 | Olefination | Cool the resulting solution back to 0 °C and add a solution of cyclopropanone (1.0 eq) in THF dropwise. | - |

| 3 | Reaction Completion & Workup | Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether. | 70-85% |

| 4 | Purification | The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. | - |

The Wittig Reaction: A Classic Approach

The Wittig reaction , a cornerstone of alkene synthesis discovered by Georg Wittig in 1954, provides an alternative route to cyclopropylidene esters.[3] This method employs a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. For the synthesis of α,β-unsaturated esters like ethyl cyclopropylideneacetate, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is used, which generally favors the formation of the (E)-isomer.[2]

While highly effective, a practical challenge of the Wittig reaction, especially on a larger scale, is the removal of the triphenylphosphine oxide byproduct, which can often be difficult to separate from the desired product.[4]

Mechanism of the Wittig Reaction:

The reaction commences with the attack of the nucleophilic carbon of the phosphorus ylide on the electrophilic carbonyl carbon of cyclopropanone, leading to the formation of a betaine intermediate. This intermediate then cyclizes to form an oxaphosphetane, which subsequently decomposes to the cyclopropylidene ester and triphenylphosphine oxide.

Figure 2: A simplified diagram showing the mechanistic pathway of the Wittig reaction for the formation of cyclopropylidene esters.

Representative Protocol for the Synthesis of Ethyl Cyclopropylideneacetate via Wittig Reaction:

| Step | Procedure | Reagents & Conditions | Expected Yield |

| 1 | Ylide Generation | To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as sodium bis(trimethylsilyl)amide (1.1 eq). Stir the resulting orange-red solution for 30 minutes. | - |

| 2 | Olefination | Add a solution of cyclopropanone (1.0 eq) in THF dropwise to the ylide solution at 0 °C. | - |

| 3 | Reaction Completion & Workup | Allow the reaction mixture to warm to room temperature and stir for 16 hours. Quench with water and extract with ethyl acetate. | 65-80% |

| 4 | Purification | The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to remove triphenylphosphine oxide. | - |

Applications in Drug Discovery and Development: A Modern Frontier

The unique structural and electronic properties of the cyclopropyl group have made it a privileged motif in medicinal chemistry.[5][6] It can act as a metabolically stable bioisostere for a gem-dimethyl group or an alkene, and its rigid nature can lock a molecule into a bioactive conformation, enhancing potency and selectivity. Cyclopropylidene esters, as highly reactive and versatile intermediates, provide a powerful entry point for the synthesis of complex cyclopropane-containing pharmaceuticals.

While direct incorporation of the cyclopropylidene ester moiety into a final drug product is less common, its utility as a key building block is increasingly recognized. The high electrophilicity of the exocyclic double bond in cyclopropylidene acetates makes them excellent Michael acceptors, enabling the diastereoselective introduction of various nucleophiles.[7]

A compelling example of this strategy is the synthesis of optically active cyclopropane β-amino acid derivatives. These compounds are valuable peptidomimetics and are found in a number of biologically active molecules. In a recently developed approach, the olefination of a cyclopropanone surrogate with a stabilized Wittig reagent furnishes a highly electrophilic cyclopropylidene acetate. This intermediate then undergoes a telescopic aza-Michael reaction with an amine, directly affording highly enantioenriched trans-β-cyclopropyl amino acids in good overall efficiency.[7] This methodology highlights the power of cyclopropylidene esters to rapidly build molecular complexity and access valuable chiral building blocks for drug discovery.

Figure 3: A workflow diagram illustrating the application of cyclopropylidene esters as key intermediates in the synthesis of valuable building blocks for drug development.

Conclusion and Future Outlook

From their conceptual origins in the study of fleeting carbene intermediates to their current status as versatile synthetic building blocks, cyclopropylidene esters have undergone a remarkable journey of discovery and development. The advent of robust olefination methodologies, particularly the Horner-Wadsworth-Emmons reaction, has transformed these once-elusive molecules into readily accessible tools for the modern organic chemist. Their unique reactivity, characterized by the electrophilic nature of the exocyclic double bond, has opened up new avenues for the stereoselective synthesis of complex cyclopropane-containing molecules. As the demand for novel three-dimensional scaffolds in drug discovery continues to grow, the importance of cyclopropylidene esters as key synthetic intermediates is poised to expand even further. Future research in this area will likely focus on the development of new catalytic and enantioselective methods for their synthesis, as well as the exploration of their reactivity in novel cycloaddition and rearrangement reactions, further solidifying their place in the synthetic chemist's arsenal.

References

-

Wikipedia. (2023). Doering–LaFlamme allene synthesis. In Wikipedia. Retrieved from [Link]

-

Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2014). Progress in the Synthesis and Transformations of Alkylidenecyclopropanes and Alkylidenecyclobutanes. Chemical Reviews, 114(15), 7317–7420. [Link]

-

Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2003). Heterocycles from Alkylidenecyclopropanes. Chemical Reviews, 103(4), 1213–1270. [Link]

-

Brandi, A., Goti, A., & Cordero, F. M. (2014). Progress in the Synthesis and Transformations of Alkylidenecyclopropanes and Alkylidenecyclobutanes. Chemical Reviews. [Link]

-

Brandi, A., Goti, A., & Cordero, F. M. (2000). Synthesis of Methylene- and Alkylidenecyclopropane Derivatives. Chemical Reviews. [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Jones, M. (2008). William von Eggers Doering's Many Research Achievements during the First 65 Years of his Career in Chemistry. Accounts of Chemical Research, 41(5), 573-582. [Link]

-

Fernández-Ibáñez, M. A. (2012). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. ACS Catalysis, 2(8), 1665-1672. [Link]

-

Chupakhin, E., et al. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(19), 3663-3688. [Link]

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Retrieved from [Link]

-

Chen, D. Y. K., Pouwer, R. H., & Richard, J. A. (2012). Recent advances in the total synthesis of cyclopropane-containing natural products. Chemical Society Reviews, 41(13), 4631-4642. [Link]

-

Arnold, F. P., & Fandrick, K. R. (2012). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Journal of the American Chemical Society, 134(41), 17025-17028. [Link]

-

House, H. O., & Umen, M. J. (1973). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. The Journal of Organic Chemistry, 38(21), 3893-3901. [Link]

-